molecular formula C24H22N2O4 B2499924 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 922008-96-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2499924
CAS RN: 922008-96-6
M. Wt: 402.45
InChI Key: NENRPFFTSLMAMI-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Antiallergic Activity

A series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, structurally related to antiallergic agents, have been synthesized and evaluated for their antiallergic properties. These compounds exhibited potent inhibitory effects on homologous passive cutaneous anaphylaxis (PCA) in rats and IgG1-mediated bronchoconstriction in guinea pigs. Specific compounds within this series demonstrated high affinity for histamine H1 receptors, suggesting their potential as effective antiallergic agents with minimal CNS side effects. The research highlights the dibenzoxepin ring system as a crucial component for enhancing antiallergic activities, with particular emphasis on specific substitutions that contribute to this effect (Ohshima et al., 1992).

In Vitro Metabolism Studies

Research on the metabolism of alachlor, a chloroacetanilide herbicide, by human liver microsomes and cytochrome P450 isoforms has revealed insights into the metabolic pathways of xenobiotics. This study is essential for understanding how human exposure to environmental chemicals might lead to toxic metabolites, emphasizing the role of specific cytochrome P450 enzymes in these processes. Such studies provide foundational knowledge for assessing the risk of exposure to potential carcinogens and designing safer chemicals (Coleman et al., 1999).

Anti-Inflammatory and Analgesic Agents Development

Another area of application involves the synthesis of novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating high COX-2 selectivity indices and comparable analgesic and anti-inflammatory activities to standard drugs. This research underscores the potential of dibenzo[b,f][1,4]oxazepin derivatives in developing new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).

Synthesis of Dibenzo[b,e]oxepin Derivatives

The synthesis of dibenzo[b,e]oxepin derivatives and their potential as antiallergic agents were also highlighted, with specific derivatives undergoing clinical evaluation due to their promising pharmacological profiles. These studies exemplify the chemical versatility and therapeutic potential of the dibenzo[b,f][1,4]oxazepin scaffold in drug discovery and development (Ohshima et al., 1992).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-15-4-10-22-20(12-15)26(2)24(28)19-14-17(7-11-21(19)30-22)25-23(27)13-16-5-8-18(29-3)9-6-16/h4-12,14H,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENRPFFTSLMAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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